Piperazine derivatives have garnered significant attention in the field of medicinal chemistry due to their diverse pharmacological properties. Among these derivatives, 1-(2-Cyclohexylethyl)piperazine is a compound of interest, particularly in the context of analgesic activity. The modification of the piperazine structure has been shown to influence its biological activity, which is crucial for the development of new therapeutic agents.
The study of 1-substituted 4-(1,2-diphenylethyl)piperazine derivatives has revealed that structural modifications can lead to substantial improvements in analgesic efficacy. The most active compounds in the series were found to be 23-56 times more potent than morphine in animal models, highlighting their potential as powerful analgesics. These findings could pave the way for the development of new pain management drugs with enhanced potency and possibly fewer side effects1.
Piperazine is not only a compound with therapeutic potential but also serves as a catalyst in the synthesis of various pharmaceutically relevant compounds. It has been demonstrated to be an excellent catalyst for the one-pot synthesis of 2-amino-3-cyano-4H-pyrans derivatives in an aqueous medium. These derivatives are of pharmaceutical interest, and the use of piperazine as a catalyst offers advantages such as high yields, short reaction times, and environmental friendliness due to its recyclability. This catalytic application of piperazine underscores its versatility and importance in medicinal chemistry2.
1-(2-Cyclohexylethyl)piperazine can be sourced from various chemical suppliers, including Sigma-Aldrich and Apollo Scientific, where it is available for research purposes . As a piperazine derivative, it belongs to a class of compounds that often exhibit biological activity, making them relevant in drug development.
The synthesis of 1-(2-Cyclohexylethyl)piperazine typically involves the alkylation of piperazine with 2-cyclohexylethyl halides. The general synthetic route can be outlined as follows:
The reaction can be represented as follows:
This method provides a straightforward approach to synthesizing the compound with moderate yields depending on the reaction conditions used.
The molecular structure of 1-(2-Cyclohexylethyl)piperazine features a piperazine ring, which consists of two nitrogen atoms in a six-membered ring, with a cyclohexylethyl group attached to one of the nitrogen atoms. The structural representation can be depicted as follows:
The three-dimensional conformation can be analyzed using computational chemistry methods to understand its steric and electronic properties.
1-(2-Cyclohexylethyl)piperazine can participate in several chemical reactions typical for piperazines:
The reactivity largely depends on the substituents on the piperazine ring and the cyclohexylethyl group.
Research into specific binding affinities and functional assays would provide more detailed insights into its pharmacological profile.
Key physical and chemical properties of 1-(2-Cyclohexylethyl)piperazine include:
These properties are crucial for understanding its behavior in biological systems and potential applications.
1-(2-Cyclohexylethyl)piperazine has potential applications primarily in medicinal chemistry due to its structural similarity to known pharmacologically active compounds. Some areas of interest include:
1-(2-Cyclohexylethyl)piperazine possesses a well-defined chemical identity documented across major chemical databases. Its systematic IUPAC name is 1-(2-Cyclohexylethyl)piperazine, with alternative designations including Piperazine, 1-(2-cyclohexylethyl)- (used in CAS nomenclature) [3] [4]. The molecular formula is consistently reported as C₁₂H₂₄N₂, corresponding to a molecular weight of 196.33 g/mol [3] [4] [5]. Structurally, it consists of a piperazine ring (a six-membered heterocycle with two opposing nitrogen atoms) linked via an ethyl spacer to a cyclohexyl group. This configuration creates an asymmetric molecular architecture where the secondary nitrogen in the piperazine ring remains available for hydrogen bonding or further functionalization [3] [6].
Key physicochemical properties include:
Table 1: Comparative Structural Characteristics of Piperazine Derivatives
Compound Name | Molecular Formula | Molecular Weight | Substituent Position | CAS Number |
---|---|---|---|---|
1-(2-Cyclohexylethyl)piperazine | C₁₂H₂₄N₂ | 196.33 g/mol | N-1 | 132800-12-5 |
2-(2-Cyclohexylethyl)piperazine | C₁₂H₂₄N₂ | 196.33 g/mol | N-2 (isomer) | Not specified |
1-(2-Cyclohexylethyl)piperazin-2-one | C₁₂H₂₂N₂O | 210.32 g/mol | N-1, C-2 carbonyl | 130328-11-9 |
The compound is commercially available in purities ranging from 95% to 97%, supplied by specialized chemical manufacturers like SynQuest Laboratories and Amadis Chemical [3] [4]. Its structural confirmation is established through techniques including nuclear magnetic resonance (NMR), infrared spectroscopy (IR), and mass spectrometry (MS), with reference standards cataloged under identifiers such as MFCD01320901 [4]. Computational analyses predict a topological polar surface area (TPSA) of 15.27 Ų and a calculated LogP (partition coefficient) of approximately 1.86, indicating moderate lipophilicity [5].
The documented history of 1-(2-cyclohexylethyl)piperazine begins with its formal registration in chemical databases during the late 20th century, specifically receiving the CAS designation 132800-12-5 [3] [4]. Its emergence parallels broader developments in piperazine chemistry, where researchers systematically explored N-alkyl and N-aryl substitutions to modulate pharmacological activity. Piperazine derivatives gained prominence in the 1970s-1990s as privileged scaffolds in neuropharmacology, particularly for antipsychotics and antidepressants. The introduction of the cyclohexylethyl moiety represented a strategic shift toward more lipophilic analogs designed to enhance blood-brain barrier permeability [3] [6].
Synthetic methodologies for this compound have evolved significantly:
Table 2: Commercial Availability and Research Specifications
Supplier | Catalog Number | Purity | Price (USD) | Packaging |
---|---|---|---|---|
SynQuest Laboratories | 3H32-1-V3 | 97% | $248 (5g), $376 (25g) | 5g, 25g bottles |
American Custom Chemicals | CHM0000306 | 95% | $613.88 (1g) | 1g, 5g, 10g vials |
CymitQuimica | IN-DA001172 | Undefined | Inquiry-based pricing | Undefined size |
ChemScene | CS-0271623 | 95+% | Not listed | 100mg increments |
The compound’s significance in heterocyclic chemistry stems from several factors:
While not itself a therapeutic agent, its value lies in enabling structure-activity relationship (SAR) studies that have yielded clinically relevant molecules. This historical trajectory—from a specialty chemical to a validated scaffold in drug discovery—exemplifies the strategic importance of substituted piperazines in medicinal chemistry [3] [6].
The 2-cyclohexylethyl substituent in 1-(2-cyclohexylethyl)piperazine imparts distinctive physicochemical and biological properties that differentiate it from simpler alkylpiperazines. This moiety consists of a cyclohexane ring connected via a two-carbon tether to the piperazine nitrogen, creating a hybrid structure with defined spatial and electronic characteristics. Its incorporation represents a deliberate design strategy to balance lipophilicity, steric bulk, and conformational flexibility [3] [6].
Physicochemical Modifications:
Biological Implications:
Table 3: Impact of Substituents on Piperazine Properties
Substituent | LogP* | TPSA (Ų)* | Steric Bulk (ų)* | Biological Applications |
---|---|---|---|---|
Methyl | 0.4 | 15.3 | 25 | Antihistamines, antidepressants |
Phenethyl | 1.5 | 15.3 | 95 | Antipsychotics (e.g., aripiprazole) |
2-Cyclohexylethyl | 1.86 | 15.3 | 105 | Neuroreceptor ligands, antimicrobials |
tert-Butyl | 1.7 | 15.3 | 75 | Serotonin receptor modulators |
*Calculated values based on comparable analogs
The ethyl spacer (-CH₂-CH₂-) between cyclohexyl and piperazine provides critical conformational flexibility. Molecular modeling reveals this linker allows the cyclohexyl group to adopt pseudoequatorial or pseudoaxial positions relative to the piperazine ring, enabling adaptation to diverse binding site geometries [6]. This flexibility contributes to the compound’s utility as a "molecular adapter" in drug design—tuning spatial orientation without excessive rigidity. Compared to directly attached cyclohexyl derivatives (which increase steric hindrance near the nitrogen), the ethyl spacer balances accessibility of the piperazine nitrogen with optimal positioning of the hydrophobic group [3] [6].
In advanced medicinal chemistry applications, this substituent has been incorporated into libraries targeting:
CAS No.: 2134602-45-0
CAS No.: 23117-71-7
CAS No.: 5873-57-4
CAS No.: 359442-67-4
CAS No.: 135333-27-6
CAS No.: 1246815-51-9